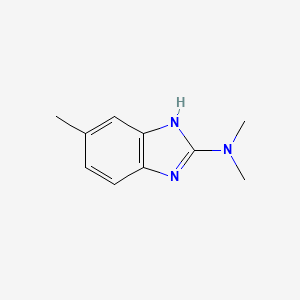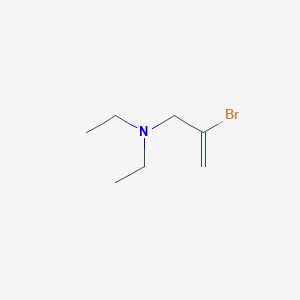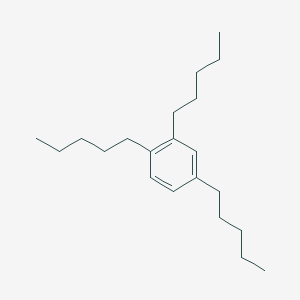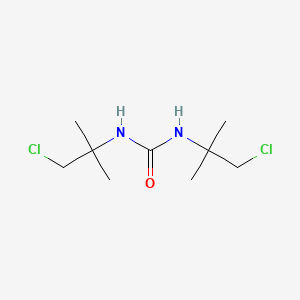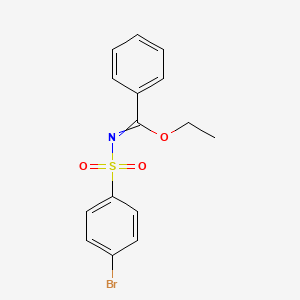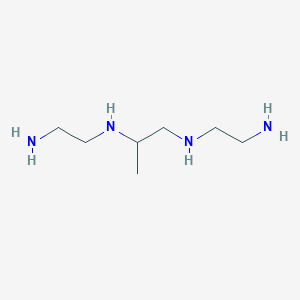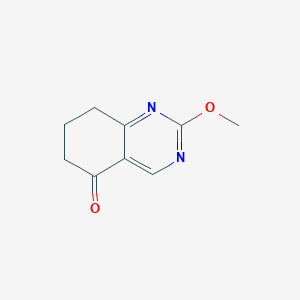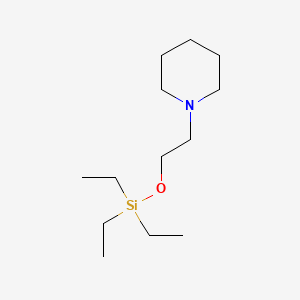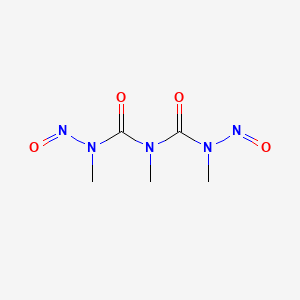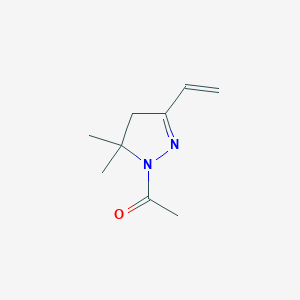
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-diketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium complexes, can also enhance the efficiency of the reaction . Additionally, eco-friendly methodologies, such as microwave-assisted synthesis, have been explored to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups .
科学的研究の応用
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-
- 1,3,4-Thiadiazole derivatives
Uniqueness
1-(3-Ethenyl-5,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group and the dimethyl substitution enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts.
特性
CAS番号 |
23186-30-3 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC名 |
1-(3-ethenyl-5,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H14N2O/c1-5-8-6-9(3,4)11(10-8)7(2)12/h5H,1,6H2,2-4H3 |
InChIキー |
QAPCWHHFJWWBBN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(CC(=N1)C=C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



